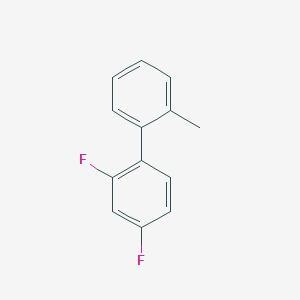
2,4-Difluoro-2'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached at specific positions on the rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-2’-methyl-1,1’-biphenyl typically involves multiple steps, including nucleophilic substitution, alkylation, and fluorination reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 2,4-Difluoro-2’-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form biphenyl derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated biphenyls.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can produce various biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to molecular interactions and biological pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism by which 2,4-Difluoro-2’-methyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine atoms and methyl group can influence its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Difluoro-4’-methyl-1,1’-biphenyl
- 4-(2’,4’-Difluoro[1,1’-biphenyl]-4-yl)-2-methyl-4-oxo-2-butenoic acid
- (2’,4’-Difluoro[1,1’-biphenyl]-4-yl)acetic acid
Uniqueness
2,4-Difluoro-2’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C13H10F2 |
|---|---|
Molekulargewicht |
204.21 g/mol |
IUPAC-Name |
2,4-difluoro-1-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h2-8H,1H3 |
InChI-Schlüssel |
PQNGZXSTMLTGAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















